molecular formula C26H20N6O3S B3035299 ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 313380-23-3

ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B3035299
CAS No.: 313380-23-3
M. Wt: 496.5 g/mol
InChI Key: BCYSDRBLLFDUKH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a polyfunctionalized pyran derivative featuring:

  • A 4H-pyran core substituted with amino (NH₂), cyano (CN), and ethyl carboxylate (COOEt) groups.
  • A sulfanylmethyl (-SCH₂-) linker bridging the pyran ring to a 5-cyano-[2,4'-bipyridine]-6-yl moiety.
  • A pyridin-3-yl substituent at the 4-position of the pyran ring.

While direct pharmacological data for this compound are unavailable in the provided evidence, analogs suggest utility in medicinal chemistry (e.g., antibacterial, antitumor activities) .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O3S/c1-2-34-26(33)23-21(35-24(29)19(13-28)22(23)18-4-3-9-31-14-18)15-36-25-17(12-27)5-6-20(32-25)16-7-10-30-11-8-16/h3-11,14,22H,2,15,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYSDRBLLFDUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves several steps. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of new derivatives.

    Cyclization: Intramolecular cyclization reactions can produce bicyclic pyrimidine derivatives.

Common reagents and conditions used in these reactions include formamide, formic acid, urea, thiourea, and various catalysts. The major products formed from these reactions are often pyrimidine derivatives with potential biological activity.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyran-3-carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2: [({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]; 4: pyridin-3-yl C₂₉H₂₂N₆O₃S 534.59 Bipyridine sulfanyl group enhances π-π stacking; pyridyl substituent may improve solubility. -
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate (CAS 445385-25-1) 2: [(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl; 4: 4-ethylphenyl C₂₄H₂₂N₄O₃S 446.53 Simpler pyridine sulfanyl group; 4-ethylphenyl enhances hydrophobicity.
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 2,4: 4-methylphenyl C₂₃H₂₂N₂O₃ 374.44 Symmetric aryl groups; lower molecular weight. Synthesized via four-component reaction in water.
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate 2: methyl; 4: isopropyl C₁₃H₁₈N₂O₃ 250.30 Aliphatic substituents; compact structure with hydrogen-bonded crystal packing.
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS 41799-80-8) 4: 2-chlorophenyl; 2: phenyl C₂₂H₁₇ClN₂O₃ 392.84 Chlorophenyl group introduces electronegativity; potential for halogen bonding.

Key Findings from Comparative Analysis:

Synthetic Methods: Most analogs are synthesized via multicomponent reactions involving aldehydes, malononitrile, and esters (e.g., uses water as a solvent for eco-friendly synthesis) . The target compound’s bipyridine sulfanyl group likely requires specialized coupling steps, akin to methods in for sulfanylpyridine intermediates.

Structural and Electronic Effects: Bipyridine vs. Monopyridine: The target’s bipyridine moiety may improve coordination with metal ions or enhance π-stacking in crystal lattices compared to simpler pyridines in . Pyridin-3-yl vs. Aryl Groups: The pyridin-3-yl substituent (target) offers hydrogen-bonding sites distinct from hydrophobic aryl groups (e.g., 4-ethylphenyl in ).

Pharmacological Potential: Analogs with aryl/heteroaryl groups (e.g., 4-methylphenyl in ) exhibit antibacterial and antitumor activities . The target’s pyridine-rich structure may enhance binding to enzymes like acetylcholinesterase, as seen in nicotinate derivatives ().

Crystallographic Properties :

  • Pyran rings in analogs (e.g., ) are nearly planar (r.m.s. deviation = 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds. The target’s bipyridine group may introduce torsional strain, affecting packing efficiency.

Biological Activity

Ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. It contains an amino group, cyano groups, and a pyridine ring, which are known to enhance the bioactivity of organic compounds. The molecular formula is C28H22N5O2SC_{28}H_{22}N_5O_2S with a molecular weight of approximately 549.57 g/mol.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Similar compounds in the pyridine family have demonstrated significant antimicrobial properties. The incorporation of cyano and amino groups can enhance the interaction with bacterial cell membranes, potentially leading to increased permeability and cell death .
  • Anticancer Potential : Research indicates that derivatives of pyridine scaffolds exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. For instance, compounds with similar structures have been identified as inhibitors of IKK-β, a kinase involved in inflammatory responses and cancer cell proliferation .
  • Enzyme Inhibition : The presence of the cyano group is often linked to enzyme inhibition mechanisms. This compound may interact with various biological targets, leading to the modulation of metabolic pathways critical in disease states .

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting promising anticancer activity .
  • Microbial Inhibition : Another investigation focused on antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds structurally related to ethyl 6-amino-5-cyano derivatives showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 6-amino-5-cyano derivativeAmino, Cyano, Pyridine ringsAntimicrobial, Anticancer
Picolinate DerivativeAmino and Cyano groupsEnzyme Inhibition
4-Pyridyl CompoundMultiple functional groupsCytotoxicity against cancer cells

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound can be synthesized via multicomponent reactions (MCRs) in aqueous or ethanol-based systems. For example, rapid four-component reactions in water using aldehydes, malononitrile, and ethyl acetoacetate derivatives have been reported for analogous pyran-3-carboxylates. Piperidine is often used as a catalyst, and recrystallization from ethanol ensures purity . Modifications to the sulfanyl and pyridine substituents may require tailored thiolation or cross-coupling steps.

Q. How is the compound structurally characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths (e.g., C–C: 1.52–1.55 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions). Triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 8.0856 Å, b = 9.3193 Å) are typical for this structural class. Complementary techniques include 1H^1 \text{H} and 13C^{13} \text{C} NMR for functional group validation and IR spectroscopy for identifying cyano (2183 cm1^{-1}) and carbonyl (1692 cm1^{-1}) stretches .

Q. What analytical techniques ensure purity and stability?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Stability studies under varying pH, temperature, and light conditions are critical for handling. TLC (Rf_f values) and melting point analysis (e.g., 118°C for related derivatives) are preliminary quality checks .

Advanced Research Questions

Q. How do reaction conditions influence yield and byproduct formation?

Catalyst selection (e.g., piperidine vs. pyridine), solvent polarity, and stoichiometric ratios significantly impact yields. For instance, aqueous MCRs minimize organic solvent use but may require extended stirring (5–10 min) to precipitate products. Ethanol recrystallization reduces impurities like unreacted malononitrile or aldehyde derivatives. Conflicting reports on yields (e.g., 75% vs. lower yields in analogous syntheses) highlight the need for optimized protocols .

Q. Are there contradictions in reported crystallographic data?

Discrepancies in hydrogen-bonding motifs (e.g., N–H⋯N vs. N–H⋯O) between studies may arise from solvent effects or polymorphism. For example, triclinic vs. monoclinic packing in similar pyran derivatives alters intermolecular interactions. Refinement parameters (R factor = 0.046–0.066) and disorder modeling (e.g., ethoxy group rotation) require careful validation to resolve such inconsistencies .

Q. What computational methods predict reactivity and electronic properties?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes inhibited by pyran derivatives). Substituent effects, such as electron-withdrawing cyano groups, modulate charge distribution and solubility .

Q. How do structural modifications affect biological activity?

The sulfanyl-methyl and pyridine groups enhance lipophilicity and π-π stacking, which are critical for antimicrobial or antitumor activity. In vitro assays (e.g., MIC for bacterial strains, IC50_{50} for cancer cells) correlate substituent variations with potency. For example, replacing 4-methylphenyl with pyridin-3-yl may alter binding to cytochrome P450 isoforms .

Q. What strategies mitigate solubility challenges in bioassays?

Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomes, micelles) improve aqueous solubility. Prodrug approaches, such as ester-to-acid hydrolysis, enhance bioavailability. pH-dependent solubility profiles (tested via UV-Vis spectroscopy) guide formulation design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

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